molecular formula C10H18N2 B034142 1,5-Diazatricyclo(4.2.2.22,5)dodecane CAS No. 100098-23-5

1,5-Diazatricyclo(4.2.2.22,5)dodecane

Cat. No. B034142
M. Wt: 166.26 g/mol
InChI Key: DWJNJMOHBKOYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Diazatricyclo(4.2.2.22,5)dodecane, commonly known as DABCO, is a cyclic organic compound that belongs to the family of diaza compounds. It has been widely used as a catalyst in various chemical reactions due to its unique chemical structure and properties.

Mechanism Of Action

DABCO acts as a nucleophile and a base in various chemical reactions. It can form complexes with various metal ions, which can enhance its catalytic activity. DABCO can also act as a hydrogen bond donor and acceptor, which can facilitate the formation of intermediates in chemical reactions.

Biochemical And Physiological Effects

DABCO has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. DABCO has also been found to have antitumor activity and can induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

DABCO has several advantages as a catalyst in lab experiments. It is readily available, stable, and easy to handle. It can also be used in a wide range of chemical reactions. However, DABCO has some limitations as a catalyst. It can be toxic to cells at high concentrations and can also cause skin irritation.

Future Directions

There are several future directions for the research on DABCO. One direction is to explore its potential as a catalyst in the synthesis of new organic compounds. Another direction is to study its mechanism of action in various chemical reactions. Additionally, further research can be done to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

DABCO can be synthesized by the reaction of 1,2-dichloroethane with ethylenediamine in the presence of sodium carbonate. The reaction yields DABCO as a white crystalline solid with a melting point of 118-120°C. Other methods of synthesis include the reaction of diethanolamine with paraformaldehyde and the reaction of ethylenediamine with formaldehyde.

Scientific Research Applications

DABCO has been widely used as a catalyst in various chemical reactions such as polymerization, oxidation, and reduction reactions. It has also been used in the synthesis of organic compounds such as amino acids, peptides, and nucleosides. DABCO has been found to be an effective catalyst in the synthesis of chiral compounds and in the asymmetric synthesis of organic compounds.

properties

CAS RN

100098-23-5

Product Name

1,5-Diazatricyclo(4.2.2.22,5)dodecane

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1,5-diazatricyclo[4.2.2.22,5]dodecane

InChI

InChI=1S/C10H18N2/c1-5-11-6-2-9(1)12-7-3-10(11)4-8-12/h9-10H,1-8H2

InChI Key

DWJNJMOHBKOYPQ-UHFFFAOYSA-N

SMILES

C1CN2CCC1N3CCC2CC3

Canonical SMILES

C1CN2CCC1N3CCC2CC3

Other CAS RN

100098-23-5

synonyms

1,5-Diazatricyclo[4.2.2.22,5]dodecane

Origin of Product

United States

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